Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
Molecular Formula |
C14H12N4O2 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
ethyl 6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-14(19)12-8-17-18-9-11(7-16-13(12)18)10-3-5-15-6-4-10/h3-9H,2H2,1H3 |
InChI Key |
WBMWGZGKPQLKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclocondensation Using Aminopyrazole Precursors
The most widely reported method involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide, forming 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol as an intermediate. Subsequent chlorination with phosphorus oxychloride (POCl₃) at 110°C for 6 hours yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with 61% efficiency. This dichloro intermediate serves as a versatile precursor for further functionalization.
Critical parameters influencing yield include:
-
Molar ratio : 1:1.2 aminopyrazole to diethyl malonate
-
Reaction time : 8–12 hours for cyclocondensation
-
Temperature gradient : Gradual heating from 25°C to 80°C
Post-chlorination purification typically involves recrystallization from hexane/ethyl acetate mixtures (5:1 v/v).
Regioselective Cross-Coupling Reactions
Sonogashira Coupling at C6 Position
The dibrominated derivative (2,6-dibromopyrazolo[1,5-a]pyrimidine) undergoes site-selective Sonogashira coupling with terminal alkynes. Under optimized conditions (Pd(PPh₃)₂Cl₂ catalyst, CuI co-catalyst, triethylamine base), the C6 position reacts preferentially with phenylacetylene, achieving 89% yield.
Key reaction conditions :
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% Pd |
| Solvent | THF/DMF (3:1) |
| Temperature | 65°C |
| Reaction time | 18 hours |
Computational studies using density functional theory (DFT) reveal that the C6 position exhibits lower activation energy (ΔΔG‡ = 2.3 kcal/mol) compared to C2, explaining the observed regioselectivity.
Suzuki-Miyaura Arylation at C2 Position
Following C6 functionalization, the C2 bromine undergoes Suzuki coupling with aryl boronic acids. Using Pd(OAc)₂/XPhos catalytic system in aqueous dioxane (80°C, 12 hours), researchers achieved 78–92% yields for various aryl groups. The pyridin-4-yl substituent is introduced at this stage using 4-pyridinylboronic acid pinacol ester.
Esterification and Protecting Group Strategies
Direct Ester Formation via Alkylation
The carboxylic acid intermediate (2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) undergoes ethyl esterification using ethyl bromide in the presence of potassium carbonate. This one-pot reaction proceeds in DMF at 60°C for 6 hours, yielding 85% ester product. Alternative methods employ Appel chlorination (CCl₄/PPh₃) followed by nucleophilic displacement with ethanol.
Hydrolysis-Esterification Tandem Process
A patent-described method utilizes:
-
Hydrolysis : 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate ester in NaOH/MeOH (0–35°C, 3 hours)
-
Re-esterification : Reaction with ethyl chloroformate in THF using DMAP catalyst
This approach achieves 76% overall yield while minimizing side-product formation.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency metrics for major preparation methods
| Method | Yield (%) | Purity (HPLC) | Scalability | Reference |
|---|---|---|---|---|
| Cyclocondensation | 61 | 98.2 | Pilot-scale | |
| Sonogashira coupling | 89 | 99.1 | Lab-scale | |
| Suzuki arylation | 92 | 97.8 | Lab-scale | |
| Tandem hydrolysis | 76 | 96.5 | Industrial |
Challenges and Optimization Strategies
Regioselectivity Control
DFT calculations demonstrate that electronic effects dominate over steric factors in cross-coupling reactions. Electron-withdrawing groups at C3 (carboxylate) increase C6 reactivity by 1.8× compared to unsubstituted analogs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The ethyl carboxylate moiety at position 3 is susceptible to nucleophilic substitution under basic or acidic conditions:
-
Hydrolysis : Treatment with NaOH (1–2 M) in ethanol/water (1:1) at 80°C for 4–6 h yields 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid .
-
Aminolysis : Reaction with primary amines (e.g., methylamine, aniline) in refluxing ethanol produces 3-carboxamide derivatives. For example, using methylamine (2 equiv) at 70°C for 12 h affords the corresponding amide in 85% yield .
Key Reaction Conditions
| Substrate | Nucleophile | Conditions | Yield (%) |
|---|---|---|---|
| Ethyl 3-carboxylate | NH2CH3 | EtOH, 70°C, 12 h | 85 |
| Ethyl 3-carboxylate | NaOH | EtOH/H2O, 80°C, 4 h | 92 |
Functionalization of the Pyridinyl Group
The pyridin-4-yl substituent at position 6 participates in transition-metal-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Pd(PPh3)4 (5 mol%) enables coupling with arylboronic acids (e.g., phenylboronic acid) in dioxane/H2O (3:1) at 100°C, yielding 6-(4-biphenyl)pyrazolo[1,5-a]pyrimidine derivatives .
-
N-Oxidation : Reaction with m-CPBA (2 equiv) in CH2Cl2 at 0°C forms the pyridine N-oxide derivative, enhancing solubility and hydrogen-bonding capacity .
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective halogenation:
-
Chlorination : Using POCl3/DMF (1:1) at 120°C for 6 h introduces chlorine at position 5 (α to the pyridinyl group) .
-
Nitration : HNO3/H2SO4 (1:3) at 0°C selectively nitrates position 7, yielding 7-nitro derivatives .
Regioselectivity Trends
| Position | Reactivity | Preferred Electrophile |
|---|---|---|
| C5 | High | Cl+, NO2+ |
| C7 | Moderate | NO2+, Br+ |
Reduction Reactions
-
Ester to Alcohol : LiAlH4 (2 equiv) in THF reduces the ester to a hydroxymethyl group (-CH2OH) at position 3 in 78% yield .
-
Pyridine Ring Hydrogenation : H2 (1 atm) over Pd/C (10%) in MeOH saturates the pyridinyl group to piperidin-4-yl, altering electronic properties .
Oxidation Reactions
-
Core Oxidation : KMnO4 in acidic medium oxidizes the pyrazolo ring to pyrazolo[1,5-a]pyrimidine-5,7-dione, though yields are low (≤35%) due to competing decomposition .
Cycloaddition and Annulation
The electron-deficient core participates in [3+2] cycloadditions:
-
With Nitrile Oxides : Benzoyl nitrile oxide undergoes 1,3-dipolar cycloaddition at positions 5 and 7, forming fused isoxazoline derivatives .
Coordination Chemistry
The pyridinyl and carboxylate groups act as bidentate ligands for transition metals:
-
Cu(II) Complexes : Reaction with CuCl2·2H2O in EtOH forms square-planar complexes with enhanced antimicrobial activity .
Biological Derivatization
Derivatives exhibit structure-dependent bioactivity:
-
Anticancer Activity : 3-Carboxamide analogs show IC50 values of 2.1–18.7 µM against MCF-7 cells .
-
Kinase Inhibition : 5-Chloro derivatives inhibit CDK2 with Ki = 0.42 µM, attributed to H-bonding with the hinge region .
This reactivity profile underscores the compound’s versatility as a synthetic intermediate. Strategic modifications at the ester, pyridinyl, or core positions enable tailored physicochemical and biological properties, validated by mechanistic and crystallographic studies .
Scientific Research Applications
Synthesis of Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
The synthesis of this compound can be achieved through various methods. One notable approach involves the use of site-selective cross-coupling reactions, which allow for regio-controlled modifications to enhance the compound's properties. For instance, researchers have reported successful syntheses utilizing Sonogashira-type coupling to introduce terminal alkynes and subsequent functionalization through Suzuki-Miyaura and Buchwald-Hartwig reactions .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further investigation in drug development:
Anticancer Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell growth and survival .
Enzyme Inhibition
Research indicates that compounds within this class can act as inhibitors of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. Inhibition of CDKs may lead to cell cycle arrest and subsequent cancer cell death . Additionally, some derivatives have shown promise as inhibitors of other enzymes relevant to cancer and inflammatory pathways.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Several studies have reported its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism may involve disruption of bacterial membrane integrity or interference with essential metabolic processes .
Case Studies and Research Findings
A number of case studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism of action of Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, allowing diverse substitutions that influence physicochemical properties, stability, and biological activity. Below is a comparative analysis of ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate with structurally related analogues:
Table 1: Structural and Functional Comparison of Selected Pyrazolo[1,5-a]Pyrimidine Derivatives
Key Findings :
Substituent Effects on Bioactivity: The pyridin-4-yl group at position 6 enhances binding affinity to B-Raf’s ATP pocket due to π-π stacking interactions with hydrophobic residues . In contrast, chlorine or trifluoromethyl groups (e.g., in compounds from ) improve membrane permeability but may reduce target specificity.
Ester Stability :
- The ethyl ester in the target compound is susceptible to hydrolysis under alkaline conditions, leading to decarboxylation . Methyl esters (e.g., ) exhibit greater stability, while amide replacements (as in ) eliminate hydrolysis risks and enhance metabolic stability.
Synthetic Accessibility :
- Derivatives with electron-withdrawing groups (e.g., CF₃, Cl) require harsher reaction conditions (e.g., LiHMDS in THF ), whereas electron-donating groups (e.g., NH₂) facilitate milder syntheses via catalytic amination .
Biological Performance :
- The target compound’s pyridinyl substitution confers balanced lipophilicity (LogP: 2.1) and solubility, making it superior to analogues like ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate (LogP: 3.5), which suffers from poor aqueous solubility .
Biological Activity
Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1035835-25-6) is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H12N4O2 |
| Molar Mass | 268.27 g/mol |
| Density | 1.33±0.1 g/cm³ (Predicted) |
| pKa | 2.27±0.10 (Predicted) |
The compound features a unique pyrazolo[1,5-a]pyrimidine core with a pyridine substituent, which enhances its biological activity through specific interactions with biological targets .
This compound exhibits biological activity primarily as an antimetabolite , interfering with purine metabolism. This mechanism positions it as a potential candidate for cancer treatment, as it can inhibit the proliferation of cancer cells by disrupting their metabolic pathways .
Interaction Studies
Preliminary studies have indicated that this compound may interact with enzymes involved in purine metabolism, potentially inhibiting their activity. Such interactions are essential for understanding the compound's mechanism of action and optimizing its therapeutic efficacy .
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cell lines .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may possess anti-inflammatory properties. It has been suggested that it could inhibit pro-inflammatory cytokines such as IL-6 in vivo, which is critical for conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Anticancer Efficacy : A study reported that derivatives showed significant inhibitory effects on cancer cell lines with IC50 values ranging from 2.74 to 22.73 nM against various targets such as HDAC isoenzymes and EGFR mutants .
- Enzyme Inhibition : Another research highlighted that modifications at specific positions of the pyrazolo-pyrimidine ring could enhance the bioavailability and permeability of these compounds while maintaining their potency against target enzymes involved in cancer progression .
- Molecular Docking Studies : Molecular docking studies have revealed strong binding affinities between this compound and key amino acid residues in target enzymes, suggesting a robust interaction that could lead to effective inhibition of enzymatic activity related to tumor growth and inflammation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
